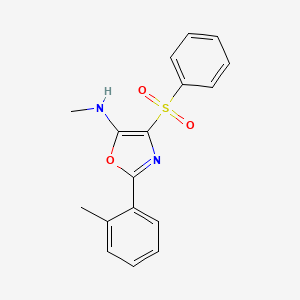![molecular formula C27H33NO8 B11128386 3-hydroxy-1-(3-methoxypropyl)-4-[(4-propoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128386.png)
3-hydroxy-1-(3-methoxypropyl)-4-[(4-propoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-PROPOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple methoxy and propoxy groups
Méthodes De Préparation
The synthesis of 3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-PROPOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the various substituents. The synthetic route typically starts with the preparation of the core pyrrolidine structure, followed by the sequential addition of the hydroxy, methoxy, propoxy, and benzoyl groups under controlled reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-PROPOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include those with analogous structures but different substituents, such as:
- 3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-ETHOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE These compounds share a similar core structure but differ in the nature of the substituents. The unique combination of substituents in 3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-PROPOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C27H33NO8 |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
(4Z)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33NO8/c1-6-13-36-19-10-8-17(9-11-19)24(29)22-23(28(12-7-14-32-2)27(31)25(22)30)18-15-20(33-3)26(35-5)21(16-18)34-4/h8-11,15-16,23,29H,6-7,12-14H2,1-5H3/b24-22- |
Clé InChI |
ZTTSNHGGDURPBS-GYHWCHFESA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C(=C3)OC)OC)OC)/O |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128307.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropan-1-one](/img/structure/B11128315.png)
![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide](/img/structure/B11128321.png)
![2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11128328.png)
![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11128344.png)
![N-{2-[(E)-1-cyano-2-(thiophen-2-yl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}propanamide](/img/structure/B11128349.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide](/img/structure/B11128353.png)
![N-(3,4-dimethylphenyl)-2-{3-oxo-1-[(2E)-3-phenylprop-2-enoyl]-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11128360.png)
![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11128363.png)
![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11128368.png)
![1-(Azepan-1-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone](/img/structure/B11128369.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128377.png)
![1-(4-Methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128382.png)

